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Introduction

Candida albicans is a major fungal pathogen in humans, and the emergence of drug resistance
poses a significant clinical challenge. A key mechanism of this resistance is the overexpression
of multidrug efflux pumps, such as Candida albicans Multidrug Resistance Protein 1
(CaMdrlp). CaMdrlp is a member of the Major Facilitator Superfamily (MFS) of transporters
and functions as a drug:H+ antiporter, actively extruding a wide range of antifungal agents from
the cell.[1][2] The development of inhibitors targeting CaMdrlp is a promising strategy to
overcome drug resistance and enhance the efficacy of existing antifungal therapies.

These application notes provide detailed protocols for a high-throughput screening (HTS)
campaign to identify novel inhibitors of CaMdrlp. The assays are designed for a 384-well plate
format and are suitable for screening large compound libraries.

Signaling Pathway of CaMdrlp Regulation

The expression of the MDR1 gene, which encodes CaMdrlp, is tightly regulated by a network
of transcription factors in response to various cellular stresses, including the presence of
antifungal drugs and oxidative stress. Understanding this pathway can provide alternative
strategies for downregulating CaMdrlp activity.
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Caption: Simplified signaling pathway of CaMdrl1p regulation.

Experimental Protocols
Primary Screen: Fluorescence-Based Nile Red Efflux
Assay

This assay measures the ability of compounds to inhibit the efflux of the fluorescent dye Nile
Red, a known substrate of CaMdrlp. Inhibition of efflux results in intracellular accumulation of
Nile Red and a corresponding increase in fluorescence.
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Materials:

Saccharomyces cerevisiae strain overexpressing CaMdrlp (e.g., integrated at the PDR5
locus).

o Parental S. cerevisiae strain (lacking CaMdrlp) as a negative control.

e Yeast extract-peptone-dextrose (YPD) medium.

o Phosphate-buffered saline (PBS), pH 7.4.

» Nile Red stock solution (1 mg/mL in DMSO).

e Test compounds dissolved in DMSO.

» Positive control inhibitor (e.g., a known CaMdrlp inhibitor, if available, or a general efflux
pump inhibitor).

o 384-well black, clear-bottom microplates.

o Fluorescence microplate reader.

Protocol:

e Yeast Culture Preparation:

o Inoculate single colonies of the CaMdrlp-expressing and parental yeast strains into YPD
medium.

o Grow overnight at 30°C with shaking to late logarithmic phase (OD600 = 1.0).

o Harvest cells by centrifugation (3000 x g, 5 minutes).

o Wash the cell pellets twice with PBS.

o Resuspend the cells in PBS to an OD600 of 1.0.

o Assay Plate Preparation:
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o Dispense 25 L of the yeast cell suspension (either CaMdrlp-expressing or parental
strain) into each well of a 384-well plate.

o Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 50-100 nL) of test
compounds, positive control, and DMSO (vehicle control) to the appropriate wells. The
final concentration of the test compounds should typically be in the range of 10-50 uM.

 Incubation:
o Incubate the plates at 30°C for 30 minutes to allow for compound uptake.

¢ Nile Red Addition and Efflux Measurement:

[e]

Prepare a working solution of Nile Red in PBS at a final concentration of 5 puM.

o

Add 25 pL of the Nile Red working solution to all wells.

[¢]

Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.

[¢]

Measure the fluorescence intensity kinetically every 2 minutes for 60 minutes.

» Excitation wavelength: 552 nm

» Emission wavelength: 636 nm

o Data Analysis:

o

For each well, calculate the rate of fluorescence increase over time (slope of the kinetic
curve).

o Normalize the data to the vehicle control (DMSO) wells.

o Calculate the percentage of inhibition for each test compound compared to the positive
control.

o Compounds that show a significant increase in fluorescence in the CaMdrlp-expressing
strain but not in the parental strain are considered potential hits.
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Secondary Screen: Proton Gradient-Driven Transport
Assay

This assay directly measures the H+ antiport activity of CaMdrlp. It utilizes a pH-sensitive
fluorescent dye to monitor the influx of protons into yeast cells, which is coupled to the efflux of
a CaMdrlp substrate. Inhibitors of CaMdrlp will block this proton movement.

Materials:

CaMdrlp-expressing and parental yeast strains.
e YPD medium.
e MES buffer (pH 6.0 and pH 7.5).

 BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
stock solution (1 mM in DMSO).

e Glucose.
¢ A known substrate of CaMdrlp (e.g., fluconazole or benomyl).
o Test compounds from the primary screen.

» 384-well black, clear-bottom microplates.

Fluorescence microplate reader with dual-emission capabilities.

Protocol:

e Yeast and Dye Loading:

o Grow and harvest yeast cells as described in the primary screen protocol.

o Resuspend the cell pellet in MES buffer (pH 7.5) containing 2% glucose to an OD600 of
5.0.
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o Add BCECF-AM to a final concentration of 5 uM and incubate at 30°C for 30 minutes with
gentle shaking.

o Wash the cells twice with ice-cold MES buffer (pH 7.5) to remove extracellular dye.

o Resuspend the cells in MES buffer (pH 7.5) to an OD600 of 1.0.

o Assay Plate Preparation:

o Dispense 25 uL of the BCECF-AM loaded yeast suspension into each well of a 384-well
plate.

o Add test compounds, positive control, and DMSO as in the primary screen.
o Incubate for 15 minutes at room temperature.
e [Initiation of Proton Transport:

o Prepare a solution of the CaMdrl1p substrate (e.g., 100 uM fluconazole) in MES buffer (pH
6.0).

o Add 25 pL of the substrate solution to each well to initiate the assay. This creates an
outward-to-inward proton gradient.

e Fluorescence Measurement:
o Immediately place the plate in a fluorescence microplate reader.

o Measure the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and
440 nm) with a single emission wavelength (e.g., 535 nm) kinetically for 30 minutes. A
decrease in the 490/440 ratio indicates intracellular acidification due to proton influx.

e Data Analysis:
o Calculate the initial rate of the fluorescence ratio change for each well.

o Determine the percentage of inhibition for each compound relative to the controls.
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o Confirm that the proton influx is dependent on the presence of both CaMdrlp and its
substrate.

Data Presentation

The following table summarizes the activity of known compounds that interact with CaMdr1p.
This data can be used to validate the screening assays and as a benchmark for novel

inhibitors.
IC50/ FIC
Compound Type Assay Method Reference
Index
Drug
Fluconazole Substrate - o [3]
Susceptibility
Drug
Substrate/Induce o
Benomyl - Susceptibility/Pro  [3]
r
moter Assay
Drug
Methotrexate Substrate - L [3]
Susceptibility
- Drug
Cycloheximide Substrate - o [3]
Susceptibility
4-Nitroquinoline- Drug
) Substrate - o [3]
N-oxide Susceptibility
FIC Index: <0.5
. o Checkerboard
Compound A Inhibitor (synergistic with [4]
Assay
fluconazole)
) Inhibitor/Substrat Growth
Berberine - o [5]
e Inhibition/Efflux

Note: Specific IC50 values for direct inhibitors of CaMdrl1p are not widely reported in the
literature. The Fractional Inhibitory Concentration (FIC) Index is often used to quantify the
synergistic effect of a compound with an antifungal agent like fluconazole. An FIC Index of <
0.5 is considered synergistic.[4]
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Experimental Workflows
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Caption: High-throughput screening workflow for CaMdr1p inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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